7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione
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Overview
Description
7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with chlorine and methoxy substituents at the 7th and 8th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 7-chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine with suitable reagents to introduce the dione functionality. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can lead to a variety of derivatives with different substituents at the 7th position .
Scientific Research Applications
7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
What sets 7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of both chlorine and methoxy groups may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in certain contexts .
Properties
Molecular Formula |
C8H6ClN3O3 |
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Molecular Weight |
227.60 g/mol |
IUPAC Name |
7-chloro-8-methoxy-1H-pyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6ClN3O3/c1-15-5-4-3(2-10-6(5)9)7(13)12-8(14)11-4/h2H,1H3,(H2,11,12,13,14) |
InChI Key |
WYDXMIQXQNHQIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CN=C1Cl)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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